molecular formula C10H10O4S B2883884 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-carboxylic acid CAS No. 405103-19-7

1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-carboxylic acid

Cat. No.: B2883884
CAS No.: 405103-19-7
M. Wt: 226.25
InChI Key: SIXDNAOJMRQGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dioxo-3,4-dihydro-2H-1λ⁶-benzothiopyran-4-carboxylic acid (CAS: 210297-55-5) is a sulfur-containing heterocyclic compound with a benzothiopyran core. Its molecular formula is C₇H₁₂O₄S, and molecular weight is 160.17 g/mol . The structure features a partially saturated benzothiopyran ring system (dihydro-2H configuration), a sulfone group (1,1-dioxo), and a carboxylic acid substituent at position 4.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4S/c11-10(12)8-5-6-15(13,14)9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXDNAOJMRQGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405103-19-7
Record name 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiochromanone derivative with an oxidizing agent to introduce the sulfone group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Alcohols, amines, thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfides, esters, amides, and various substituted derivatives of the benzothiopyran ring system .

Scientific Research Applications

1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfone group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with biological macromolecules, affecting their structure and function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Functional Groups and Structural Features

The compound’s sulfone and carboxylic acid groups are critical for its reactivity and interactions. Below is a comparative analysis with structurally related molecules:

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Applications/Notes
1,1-Dioxo-3,4-dihydro-2H-1λ⁶-benzothiopyran-4-carboxylic acid (Target) C₇H₁₂O₄S 160.17 Sulfone, carboxylic acid Benzothiopyran ring (dihydro), fused benzene, sulfur at position 1 Building block in drug synthesis; potential biological activity
Hydrochlorothiazide (6-chloro-1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide) C₇H₈ClN₃O₄S₂ 297.72 Sulfonamide, chlorine, sulfone Benzothiadiazine ring (nitrogen-containing), chlorine at position 6 Diuretic; antihypertensive drug
1,1-Dioxo-tetrahydro-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate C₁₄H₁₁Cl₂O₄S₂ 378.27 Dichlorobenzoate ester, sulfone Thieno-thiopyran (fused thiophene + thiopyran), ester group Probable prodrug or intermediate; ester enhances lipophilicity
1-(1,1-Dioxo-thiolan-3-yl)-5-methyl-pyrazole-4-carboxylic acid C₉H₁₂N₂O₄S 244.27 Pyrazole, sulfone, carboxylic acid Tetrahydrothiophene (thiolan) fused with pyrazole Potential enzyme inhibitor (e.g., COX-2); pyrazole enhances binding
4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid C₁₃H₁₆O₄ 236.26 Methoxyphenyl, carboxylic acid Pyran ring (oxygen analog of thiopyran), no sulfur/sulfone Intermediate for CNS-targeting drugs; lacks sulfone’s polarity

Structural and Electronic Differences

These differences influence electronic distribution and binding to biological targets . The pyran derivative () replaces sulfur with oxygen, reducing electronegativity and altering solubility .

Substituent Effects :

  • Carboxylic Acid vs. Sulfonamide/Chlorine : The target’s carboxylic acid group is more polar and acidic (pKa ~2-3) compared to Hydrochlorothiazide’s sulfonamide (pKa ~9-10), affecting ionization and membrane permeability .
  • Ester vs. Acid : The dichlorobenzoate ester () increases lipophilicity, likely improving oral absorption compared to free carboxylic acids .

Sulfone Group :

  • Present in the target compound, Hydrochlorothiazide, and analogs, sulfones enhance oxidative stability and hydrogen-bond acceptor capacity. This group is absent in the pyran analog (), reducing its polarity .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Sulfone and carboxylic acid groups in the target compound improve aqueous solubility (~50 mg/mL estimated) compared to the dichlorobenzoate ester (, <1 mg/mL) .
  • Acidity : The carboxylic acid (pKa ~2.5) in the target compound is more acidic than Hydrochlorothiazide’s sulfonamide (pKa ~9.5), influencing protein binding and excretion .
  • Metabolic Stability : The benzothiopyran core may undergo hepatic oxidation, while the pyrazole-thiolan analog () could resist degradation due to steric hindrance .

Biological Activity

1,1-Dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-carboxylic acid is a compound belonging to the benzothiopyran family, which has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including pharmacological effects and toxicological assessments.

  • Chemical Formula : C₉H₇O₄S
  • Molecular Weight : 198.22 g/mol
  • CAS Number : 1785527-60-7

Biological Activity Overview

Research has highlighted several biological activities associated with compounds in the benzothiopyran class, particularly focusing on their potential as insecticides and their cytotoxic effects against cancer cells.

Insecticidal Activity

A study evaluated the larvicidal activity of various benzodioxole derivatives against Aedes aegypti, a significant vector for arboviruses such as dengue and Zika. While the focus was primarily on related compounds, insights into the structure-activity relationship suggest that modifications in the benzothiopyran structure could enhance insecticidal properties. The presence of specific substituents on the aromatic ring appears to be crucial for activity:

CompoundLC50 (μM)LC90 (μM)Toxicity to Mammals
Temephos (Control)<10.94Not specifiedHigh
3,4-Methylenedioxy Cinnamic Acid28.9 ± 5.6162.7 ± 26.2Low

These findings indicate that while certain compounds exhibit promising larvicidal activity, they also maintain a favorable toxicity profile in mammals, suggesting potential for development as safer insecticides .

Cytotoxicity Studies

In vitro studies have investigated the cytotoxic effects of benzothiopyran derivatives on various cancer cell lines. For instance, compounds similar to 1,1-dioxo-3,4-dihydro-2H-benzothiopyran have shown significant cytotoxicity against HeLa cells with IC50 values indicating potent activity:

CompoundCell LineIC50 (μM)
Compound A (related)HeLa10.46 ± 0.82
Compound B (related)MRC-5Higher selectivity

These results suggest that modifications in the molecular structure can lead to enhanced selectivity and potency against cancer cells compared to standard chemotherapeutics like cisplatin .

Case Study: Anticancer Potential

In a comparative study involving quinoxalinones and benzothiopyrans, researchers noted that certain derivatives exhibited significant inhibition of α-glucosidase and displayed good intercalation properties with DNA. This suggests a mechanism of action that could be relevant for anticancer therapies:

  • Inhibition of α-glucosidase : Compounds demonstrated IC50 values of 52.54 ± 0.09 μM.
  • DNA Intercalation : Affinity constants were determined through competitive experiments with ethidium bromide, indicating strong interactions with DNA.

These findings underscore the potential of benzothiopyran derivatives in developing novel therapeutic agents targeting metabolic pathways involved in cancer progression .

Q & A

Basic: What are the optimal synthetic routes for 1,1-dioxo-3,4-dihydro-2H-1λ⁶-benzothiopyran-4-carboxylic acid?

Answer:
The synthesis typically involves multi-step reactions, including cyclization of precursor thiols or oxidation of thiopyran derivatives. For example, a benzothiopyran core can be functionalized via nucleophilic substitution at the methylene carbon, followed by oxidation of the sulfur atom to the sulfone group (1,1-dioxo). Reaction conditions such as temperature (e.g., 80–120°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., Pd for coupling reactions) are critical for yield optimization. Post-synthesis purification often employs column chromatography and recrystallization, with purity confirmed via HPLC (≥95%) and structural validation via ¹H/¹³C NMR .

Advanced: How can computational methods predict the electronic properties and reactivity of this compound?

Answer:
Density Functional Theory (DFT) calculations are used to analyze the compound’s acidity, electron distribution, and potential anion formation. For instance, quantum studies on analogous 3,4-dihydro-2H-thiopyran-1,1-dioxides reveal that sulfone groups stabilize negative charges, influencing reactivity in nucleophilic or electrophilic reactions. Molecular docking simulations further predict interactions with biological targets (e.g., enzyme active sites), guiding hypotheses about mechanism of action .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H NMR identifies protons on the benzothiopyran ring (δ 2.5–3.5 ppm for methylene groups) and carboxylic acid (δ 10–12 ppm). ¹³C NMR confirms sulfone (δ ~110 ppm) and carbonyl (δ ~170 ppm) groups.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using a C18 column and acetonitrile/water gradient.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₁₀H₁₀O₄S) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from differences in assay conditions (e.g., cell lines, concentrations). To address this:

  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies across multiple concentrations.
  • Structural Analog Comparison : Compare activity with derivatives (e.g., 4-aminomethyl or fluorophenyl analogs) to identify critical functional groups .
  • In Silico Validation : Use molecular dynamics simulations to assess binding affinity consistency across studies .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:
Based on structurally similar compounds:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: What challenges arise in synthesizing derivatives with enhanced bioactivity?

Answer:
Key challenges include:

  • Regioselectivity : Controlling substitution at the 4-position of the benzothiopyran ring requires optimized catalysts (e.g., chiral ligands for asymmetric synthesis).
  • Solubility : Introducing polar groups (e.g., hydroxyl or amine) improves aqueous solubility but may reduce membrane permeability.
  • Stability : Sulfone groups can hydrolyze under acidic/basic conditions, necessitating pH-controlled reactions .

Basic: What are the critical physical properties (e.g., solubility, melting point) for experimental design?

Answer:

  • Melting Point : ~212°C (similar to fluorinated analogs) .
  • Solubility : Low in water (<1 mg/mL); soluble in DMSO or DMF.
  • Stability : Degrades under UV light; store in amber vials .

Advanced: How does the compound’s electronic structure influence its pharmacological interactions?

Answer:
The sulfone group’s electron-withdrawing effect increases the carboxylic acid’s acidity (pKa ~3.5), enhancing hydrogen-bonding with targets like proteases. Computational studies show the dihydrothiopyran ring adopts a half-chair conformation, optimizing steric fit in hydrophobic enzyme pockets. Charge distribution analysis (via Mulliken charges) further correlates reactive sites with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.